An In-depth Technical Guide to Compounds and Extracts Designated as "Anticancer Agent 233"
An In-depth Technical Guide to Compounds and Extracts Designated as "Anticancer Agent 233"
This technical guide provides a comprehensive overview of various chemical compounds and a standardized plant extract that have been identified as "Anticancer Agent 233" in scientific literature. The discovery, synthesis, mechanism of action, and available quantitative data for each of these distinct agents are detailed herein for researchers, scientists, and drug development professionals.
ECa 233: A Standardized Extract of Centella asiatica
Discovery and Background: ECa 233 is a standardized extract derived from the medicinal plant Centella asiatica, commonly known as gotu kola. This plant has a long history of use in traditional medicine in Thailand and Southeast Asia. While the plant is known for various therapeutic properties, its anticancer activity, specifically of the standardized extract ECa 233, has been the subject of recent scientific investigation, particularly in the context of oral cancer.[1]
Mechanism of Action: ECa 233 has been shown to exert its anticancer effects through multiple mechanisms:
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Induction of Apoptosis: Treatment with ECa 233 leads to morphological changes in cancer cells characteristic of apoptosis, including cell shrinkage, and nuclear condensation. This is confirmed by staining with DAPI, FDA, Hoechst 33258, and Acridine Orange.[1][2] Annexin V-FITC staining further corroborates the induction of apoptosis.[1]
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Cell Cycle Arrest: ECa 233 causes an accumulation of oral cancer cells (KON cells) in the sub-G1 phase of the cell cycle, indicating cell cycle arrest, which prevents the proliferation of these cells.[1]
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Generation of Reactive Oxygen Species (ROS): The extract significantly increases the production of ROS within cancer cells, which is a potential underlying mechanism for inducing cell death.[1]
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Inhibition of Metastasis: ECa 233 has been observed to reduce the migration and invasion capabilities of oral cancer cells.[2]
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Alteration of Cell Permeability: The extract increases the Transepithelial Electrical Resistance (TEER) values, suggesting a change in cell permeability and cellular barrier integrity, which may facilitate the entry of the active components into the cancer cells.[1]
Quantitative Data:
| Agent | Cell Line | Assay | Endpoint | Value | Reference |
| ECa 233 | KON (Oral Cancer) | MTT Assay | IC25 (24h) | 25 µg/mL | [1] |
| ECa 233 | KON (Oral Cancer) | MTT Assay | IC50 (24h) | 50 µg/mL | [1] |
| ECa 233 | KON (Oral Cancer) | MTT Assay | IC75 (24h) | 100 µg/mL | [1] |
Experimental Protocols:
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MTT Assay for Cell Viability:
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KON cells were seeded at a density of 10,000 cells/well in a 96-well plate and incubated for 24 hours.
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The medium was replaced with fresh medium containing ECa 233 at various concentrations (0.78125 to 100 µg/mL) and incubated for 24, 48, 72, and 96 hours.
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10 µL of 5 mg/mL MTT solution in PBS was added to each well and incubated for 3 hours.
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The formazan (B1609692) crystals were solubilized by adding 100 µL of absolute DMSO to each well.
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The plate was shaken for 15 minutes in the dark.
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The optical density was measured at 570 nm using a microplate reader.[2]
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Apoptosis Staining (Hoechst 33258 and Acridine Orange):
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KON cells were treated with ECa 233 (25, 50, 100, and 200 µg/mL) for 24 hours.
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Cells were fixed with 4% paraformaldehyde for 15 minutes.
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Cells were permeabilized with 0.2% Triton X-100.
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Cells were stained with Hoechst 33258 and 5 µL of Acridine Orange for 30 minutes in the dark.
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Apoptotic nuclei were observed using an inverted fluorescent microscope.[2]
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Signaling Pathway and Experimental Workflow:
Caption: Workflow and mechanism of ECa 233 in oral cancer cells.
Compound 233: A Chalcone (B49325) Derivative
Synthesis and Discovery: This compound is a synthetically derived 1,2,3-triazole hybrid of chalcone. Its full chemical name is (E)-1-(4-((1-allyl-1H-1,2,3-triazol-4-yl)methoxyphenyl)-3-(2,4-dichlorophenyl)propen-2-en-1-one. It was synthesized as part of a study to identify new antitubulin agents.[3][4]
Mechanism of Action: The primary anticancer mechanism of this chalcone derivative is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, it interferes with cell division, leading to cell cycle arrest and apoptosis.[3][4]
Quantitative Data:
| Agent | Target | Assay | Endpoint | Value | Reference |
| Compound 233 (Chalcone) | Tubulin Polymerization | In vitro polymerization assay | IC50 | 2.34 µM | [3][4] |
Experimental Protocols: Detailed experimental protocols for the synthesis and tubulin polymerization assay are described in the cited literature.[3][4] The synthesis generally involves the reaction of an appropriate acetophenone (B1666503) with a substituted benzaldehyde.
Logical Relationship Diagram:
Caption: Inhibition of tubulin polymerization by Compound 233.
TM-233: A Novel Myeloma Treatment Candidate
Discovery: TM-233 is a novel synthetic analog of 1'-acetoxychavicol acetate (B1210297) (ACA). It was developed in an effort to identify more potent and well-tolerated agents for the treatment of multiple myeloma.
Mechanism of Action: TM-233 induces cell death in myeloma cells through a dual mechanism:
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Inhibition of the JAK/STAT Pathway: This pathway is crucial for the survival and proliferation of myeloma cells.
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Inhibition of Proteasome Activity: Similar to the clinically used drug bortezomib, TM-233 inhibits proteasomes, leading to the accumulation of proteins that trigger apoptosis.
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Downregulation of the NF-κB Pathway: TM-233 has been shown to downregulate the activity of NF-κB p65, a key transcription factor in the canonical NF-κB pathway, at a post-transcriptional level. This effect is time-dependent.[5]
Experimental Protocols:
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NF-κB p65 Activity Assay (ELISA):
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U266 myeloma cells were stimulated with TNFα.
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Fifteen minutes after stimulation, 2.5 µM of TM-233 was added for the indicated time.
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Nuclear protein was extracted.
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NF-κB p65 activity was detected by ELISA.[5]
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Western Blot for NF-κB Pathway Proteins:
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Cells were treated as in the ELISA protocol.
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Nuclear and cytosolic proteins were extracted.
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Proteins were separated by SDS-PAGE and transferred to a membrane.
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The membrane was probed with antibodies against NF-κB p65, RelB, and c-Rel. β-actin was used as a loading control.[5]
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Signaling Pathway Diagram:
References
- 1. Determination of the anticancer activity of standardized extract of Centella asiatica (ECa 233) on cell growth and metastatic behavior in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
